Welcome to the BenchChem Online Store!
molecular formula C19H13ClN2O B8471522 4-((4-(Benzyloxy)phenyl)ethynyl)-2-chloropyrimidine

4-((4-(Benzyloxy)phenyl)ethynyl)-2-chloropyrimidine

Cat. No. B8471522
M. Wt: 320.8 g/mol
InChI Key: WSDILMMZFNUKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08354422B2

Procedure details

Into a 250 mL round-bottomed flask was charged 1-(benzyloxy)-4-ethynylbenzene (2.0540 g, 9.86 mmol) and tetrahydrofuran (49.3 ml). 2,4-Dichloropyrimidine (1.469 g, 9.86 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.346 g, 0.493 mmol), copper(I) iodide (0.033 ml, 0.986 mmol), and triethylamine (4.12 ml, 29.6 mmol) were added. The reaction was heated to 45° C. overnight. Silica gel (approx. 15 g) was added, and the reaction concentrated. The reaction was purified by flash chromatography (10% ethyl acetate:hexanes for 10 minutes, then to 30% ethyl acetate:hexanes over 30 minutes, then to 50% ethyl acetate in hexanes over 5 minutes, then to 100% ethyl acetate over 5 minutes.) to provide the title compound. MS (ESI) m/e 321 (M+H)+.
Quantity
2.054 g
Type
reactant
Reaction Step One
Quantity
49.3 mL
Type
solvent
Reaction Step One
Quantity
1.469 g
Type
reactant
Reaction Step Two
Quantity
4.12 mL
Type
reactant
Reaction Step Two
Quantity
0.346 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
0.033 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[CH:16])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:17][C:18]1[N:23]=[C:22](Cl)[CH:21]=[CH:20][N:19]=1.C(N(CC)CC)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.O1CCCC1>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]#[C:16][C:20]2[CH:21]=[CH:22][N:23]=[C:18]([Cl:17])[N:19]=2)=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |^1:34,53|

Inputs

Step One
Name
Quantity
2.054 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C#C
Name
Quantity
49.3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.469 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
4.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.346 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
0.033 mL
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica gel (approx. 15 g) was added
CONCENTRATION
Type
CONCENTRATION
Details
the reaction concentrated
CUSTOM
Type
CUSTOM
Details
The reaction was purified by flash chromatography (10% ethyl acetate
WAIT
Type
WAIT
Details
to 30% ethyl acetate:hexanes over 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
to 50% ethyl acetate in hexanes over 5 minutes
Duration
5 min
WAIT
Type
WAIT
Details
to 100% ethyl acetate over 5 minutes
Duration
5 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C#CC1=NC(=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.